molecular formula C21H22FNO2 B4056081 (2-fluorobenzyl)[3-(2-furyl)-3-(2-methoxyphenyl)propyl]amine

(2-fluorobenzyl)[3-(2-furyl)-3-(2-methoxyphenyl)propyl]amine

Cat. No.: B4056081
M. Wt: 339.4 g/mol
InChI Key: LPSASRYAMPFRQZ-UHFFFAOYSA-N
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Description

(2-fluorobenzyl)[3-(2-furyl)-3-(2-methoxyphenyl)propyl]amine is a useful research compound. Its molecular formula is C21H22FNO2 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.16345711 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Antimycobacterial Properties : Morten Braendvang and L. Gundersen (2007) synthesized a variety of compounds including derivatives related to (2-fluorobenzyl)[3-(2-furyl)-3-(2-methoxyphenyl)propyl]amine, demonstrating their ability to inhibit the growth of Mycobacterium tuberculosis in vitro. The study highlighted the importance of small, hydrophobic substituents in enhancing bioactivity against tuberculosis, with specific mention of fluorine substitutions contributing to the antimycobacterial efficacy of these compounds (Braendvang & Gundersen, 2007).

Synthesis of Novel Ring Systems : Research by N. A. Hassan (2000) explored the synthesis of furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and furo[2,3: 5,6]-pyrimido[3,4-b][2,3-e]indolo[1,2,4]triazine, involving reactions with phenyl hydrazine and p-fluorobenzylamine. This work contributes to the development of new chemical entities potentially useful in various pharmacological studies (Hassan, 2000).

Chemical Properties and Structural Analysis

Rotational Spectroscopy and Structural Properties : A study by C. Calabrese et al. (2013) on 2-fluorobenzylamine, a compound structurally related to this compound, examined the effects of ring fluorination on molecular flexibility and tunneling pathways through rotational spectroscopy. This research provides insight into how fluorination impacts the structural dynamics of benzylamine derivatives, relevant to understanding the chemical behavior of this compound (Calabrese et al., 2013).

Crystallographic Studies on Related Compounds : E. Sathiyaraj et al. (2018) conducted crystallographic and computational studies on N-furfuryl-N-(3-hydroxybenzyl)amine and N-furfuryl-N-(4-hydroxybenzyl)amine, examining their crystal structures and molecular vibrations. While not directly on this compound, this research aids in understanding the structural characteristics of furfuryl and benzylamine derivatives, potentially informing studies on similar compounds (Sathiyaraj et al., 2018).

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO2/c1-24-20-10-5-3-8-17(20)18(21-11-6-14-25-21)12-13-23-15-16-7-2-4-9-19(16)22/h2-11,14,18,23H,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSASRYAMPFRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CCNCC2=CC=CC=C2F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-fluorobenzyl)[3-(2-furyl)-3-(2-methoxyphenyl)propyl]amine
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(2-fluorobenzyl)[3-(2-furyl)-3-(2-methoxyphenyl)propyl]amine
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(2-fluorobenzyl)[3-(2-furyl)-3-(2-methoxyphenyl)propyl]amine
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(2-fluorobenzyl)[3-(2-furyl)-3-(2-methoxyphenyl)propyl]amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.